molecular formula C30H24F3N3O5 B11083316 N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide

N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide

Cat. No.: B11083316
M. Wt: 563.5 g/mol
InChI Key: VQMMOCKGMSVSFM-UHFFFAOYSA-N
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Description

N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes biphenyl, trifluoromethyl, morpholine, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multiple steps, including the formation of biphenyl and trifluoromethyl groups, followed by the introduction of morpholine and nitrobenzamide functionalities. Common reagents used in these reactions include halogenated biphenyls, trifluoromethylating agents, morpholine, and nitrobenzoyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The biphenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl or trifluoromethyl moieties.

Scientific Research Applications

N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(piperidin-4-yl)-3-nitrobenzamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide is unique due to its combination of biphenyl, trifluoromethyl, morpholine, and nitrobenzamide groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C30H24F3N3O5

Molecular Weight

563.5 g/mol

IUPAC Name

4-morpholin-4-yl-3-nitro-N-[2-(4-phenylphenoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C30H24F3N3O5/c31-30(32,33)23-9-13-28(41-24-10-6-21(7-11-24)20-4-2-1-3-5-20)25(19-23)34-29(37)22-8-12-26(27(18-22)36(38)39)35-14-16-40-17-15-35/h1-13,18-19H,14-17H2,(H,34,37)

InChI Key

VQMMOCKGMSVSFM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC4=CC=C(C=C4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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